molecular formula C6H10O2 B12591690 3-(2-Methylpropyl)oxiran-2-one CAS No. 647025-21-6

3-(2-Methylpropyl)oxiran-2-one

Cat. No.: B12591690
CAS No.: 647025-21-6
M. Wt: 114.14 g/mol
InChI Key: XDPBPHBNBWLMCD-UHFFFAOYSA-N
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Description

3-(2-Methylpropyl)oxiran-2-one is an organic compound with the molecular formula C7H12O2. It is a member of the oxirane family, characterized by a three-membered epoxide ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropyl)oxiran-2-one typically involves the epoxidation of alkenes. One common method is the reaction of 2-methylpropene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. This reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solventless reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropyl)oxiran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Methylpropyl)oxiran-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)oxiran-2-one involves the reactivity of its epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in organic synthesis to form a wide range of products. The compound can also interact with biological molecules, potentially inhibiting or modifying enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpropene oxide
  • 2,3-Epoxybutane
  • 1,2-Epoxypropane

Uniqueness

3-(2-Methylpropyl)oxiran-2-one is unique due to its specific substitution pattern on the epoxide ring, which imparts distinct chemical properties and reactivity. Compared to other epoxides, it offers different steric and electronic environments, making it a valuable compound in both synthetic and industrial applications .

Properties

CAS No.

647025-21-6

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

3-(2-methylpropyl)oxiran-2-one

InChI

InChI=1S/C6H10O2/c1-4(2)3-5-6(7)8-5/h4-5H,3H2,1-2H3

InChI Key

XDPBPHBNBWLMCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C(=O)O1

Origin of Product

United States

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